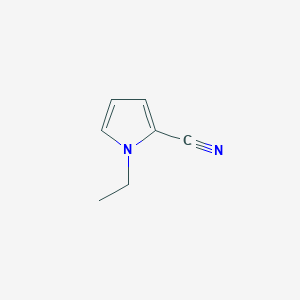

1-Ethyl-1H-pyrrole-2-carbonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-9-5-3-4-7(9)6-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGBIFTUNFGCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Ethyl-1H-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-pyrrole-2-carbonitrile, registered under the CAS Number 101001-59-6 , is a substituted pyrrole derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science.[1] The pyrrole scaffold is a privileged structure in numerous biologically active compounds, including pharmaceuticals and natural products.[2] The introduction of a nitrile group at the 2-position and an ethyl group at the 1-position modifies the electronic properties and steric profile of the pyrrole ring, offering unique opportunities for the synthesis of novel molecular entities. This guide provides an in-depth overview of its synthesis, physicochemical properties, spectroscopic characterization, reactivity, and potential applications, with a particular focus on its relevance to drug discovery.

Physicochemical and Structural Properties

This compound is a liquid at room temperature with a molecular formula of C₇H₈N₂ and a molecular weight of 120.15 g/mol .[1] Its structure features a five-membered aromatic pyrrole ring, which is N-alkylated with an ethyl group and substituted with a cyano group at the adjacent carbon.

| Property | Value | Source(s) |

| CAS Number | 101001-59-6 | [1] |

| Molecular Formula | C₇H₈N₂ | [1] |

| Molecular Weight | 120.15 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Purity (Typical) | >95% | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | ZFGBIFTUNFGCQT-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 1-ethylpyrrole. The overall synthetic pathway involves an initial formylation of the pyrrole ring followed by the conversion of the resulting aldehyde to a nitrile.

Step 1: Vilsmeier-Haack Formylation of 1-Ethylpyrrole

The first step is the formylation of 1-ethylpyrrole to produce 1-ethyl-1H-pyrrole-2-carbaldehyde. The Vilsmeier-Haack reaction is a reliable and widely used method for this transformation.[3] This reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent, leading to formylation predominantly at the C2 position.

Caption: Synthesis of the target nitrile from its aldehyde precursor.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following are the expected spectroscopic data based on the analysis of its structure and data from closely related analogs.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group protons and the three protons on the pyrrole ring.

-

Ethyl Group: A triplet corresponding to the methyl protons (CH₃) is expected around 1.3-1.5 ppm, and a quartet for the methylene protons (CH₂) is anticipated in the range of 4.0-4.3 ppm.

-

Pyrrole Ring Protons: Three distinct signals in the aromatic region (6.0-7.0 ppm) are expected. The proton at the C5 position will likely appear as a triplet, the proton at the C3 position as a triplet, and the proton at the C4 position as a triplet, all with small coupling constants typical for pyrrole rings. Based on the ¹H NMR data for unsubstituted pyrrole where H2/H5 are at ~6.68 ppm and H3/H4 are at ~6.22 ppm, the electron-withdrawing nitrile group at C2 will likely shift the adjacent H3 proton downfield, while the N-ethyl group will also influence the shifts of all ring protons. [4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display seven distinct carbon signals.

-

Ethyl Group: The methyl carbon (CH₃) is expected around 15-17 ppm, and the methylene carbon (CH₂) around 40-45 ppm.

-

Pyrrole Ring Carbons: Four signals are expected for the pyrrole ring carbons. The carbon bearing the nitrile group (C2) will be significantly deshielded. The other carbons (C3, C4, C5) will appear in the aromatic region, typically between 100 and 130 ppm.

-

Nitrile Carbon: The carbon of the cyano group (C≡N) is expected to appear in the range of 115-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

-

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group is expected around 2220-2240 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic pyrrole ring.

-

C-H Stretch (Aliphatic): Bands in the range of 2850-2990 cm⁻¹ will correspond to the C-H bonds of the ethyl group.

-

C=C and C-N Stretching (Ring): Multiple bands in the 1400-1600 cm⁻¹ region will be due to the stretching vibrations within the pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 120, corresponding to the molecular weight of C₇H₈N₂.

Reactivity and Synthetic Potential

The chemical reactivity of this compound is dictated by the interplay between the electron-rich pyrrole ring, the electron-withdrawing nitrile group, and the N-ethyl substituent.

-

Electrophilic Aromatic Substitution: The pyrrole ring is generally susceptible to electrophilic attack. [4]While the nitrile group at the C2 position is deactivating, electrophilic substitution is still possible, likely directed to the C4 position.

-

Reactions of the Nitrile Group: The cyano group can undergo a variety of transformations, making this compound a valuable synthetic intermediate. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to an amine, or reacted with organometallic reagents to form ketones.

-

Building Block in Drug Discovery: The pyrrole-2-carbonitrile moiety is a key pharmacophore in various biologically active molecules. For instance, derivatives of pyrrole-2-carbonitrile have been investigated as inhibitors of dipeptidyl peptidase IV (DPP4), which are targets for the treatment of type 2 diabetes. [5]Additionally, pyrrole derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. [2]The presence of the nitrile group allows for its use in the construction of more complex heterocyclic systems.

Potential Applications in Drug Development

The structural features of this compound make it an attractive starting point for the development of novel therapeutic agents.

-

Enzyme Inhibition: As mentioned, substituted pyrrole-2-carbonitriles have shown promise as DPP4 inhibitors. [5]The N-ethyl group and the specific substitution pattern of the title compound could be explored to optimize binding affinity and selectivity for various enzyme targets. Other pyrrole derivatives have been investigated as inhibitors of metallo-β-lactamases, suggesting a potential role in combating antibiotic resistance.

-

Antiproliferative Agents: Numerous studies have demonstrated the antiproliferative activity of various pyrrole-containing compounds against different cancer cell lines. The this compound core can be elaborated with other functional groups to generate libraries of compounds for screening as potential anticancer agents.

-

Antibacterial and Antifungal Agents: The pyrrole nucleus is a common feature in many natural and synthetic antimicrobial agents. This compound can serve as a scaffold to develop new antibacterial and antifungal drugs, which are urgently needed to address the growing problem of microbial resistance.

Safety and Handling

Based on the hazard statements for similar compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential for applications in drug discovery and development. Its straightforward synthesis, combined with the rich chemistry of the pyrrole ring and the nitrile functional group, provides a robust platform for the creation of diverse molecular architectures. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents for a range of diseases.

References

Click to expand

- Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.

-

PubChem. (n.d.). 1-Ethyl-2-pyrrolecarboxaldehyde. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. Retrieved January 24, 2026, from [Link]

- Li, J. et al. (2014). Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 74, 568-577.

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. Retrieved January 24, 2026, from [Link]

- Bremner, J. B. et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 138, 1133-1144.

- Kumar, A. et al. (2019). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 12(9), 4321-4326.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved January 24, 2026, from [Link]

- Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.

- Rawat, P. et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(23), 8234.

- Abraham, R. J. et al. (1971). Analysis of the N.M.R. Spectrum of pyrrole. Journal of the Chemical Society B: Physical Organic, 446-451.

-

The Good Scents Company. (n.d.). tea pyrrole 1-ethyl-2-pyrrolecarboxaldehyde. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 1-Ethyl-2-formyl-1H-pyrrole-3-carbonitrile. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. Retrieved January 24, 2026, from [Link]

- Bhardwaj, V. et al. (2015).

- Li, J. et al. (2014). Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 74, 568-577.

- Supporting Information for a relevant article. (This is a placeholder for a more specific citation if one were available with the full text).

- D'Annessa, I. et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112833.

- Carbone, A. et al. (2024). Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. Pharmaceuticals, 17(4), 539.

- Shi, Y. et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1061858.

- D'Agostino, L. et al. (1991).

-

PubChem. (n.d.). 1-Ethyl-2-pyrrolecarboxaldehyde. Retrieved January 24, 2026, from [Link]

Sources

- 1. Pyrrole-2-carbonitrile, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR [m.chemicalbook.com]

- 3. tea pyrrole, 2167-14-8 [thegoodscentscompany.com]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-1H-pyrrole-2-carbonitrile

This guide provides a comprehensive overview of the essential physical properties of 1-Ethyl-1H-pyrrole-2-carbonitrile (CAS No. 101001-59-6), a heterocyclic nitrile of interest in synthetic chemistry and drug discovery. For professionals in research and development, a thorough understanding of a compound's physical characteristics is paramount for its purification, handling, formulation, and quality control.

While specific experimental data for this N-ethylated derivative is not extensively documented in public literature, this guide establishes a robust framework for its characterization. By leveraging data from its close structural analog, Pyrrole-2-carbonitrile, we will outline predictive insights and detail the authoritative experimental protocols required for definitive property determination. This approach ensures a scientifically rigorous and practical resource for researchers.

Compound Identification and Molecular Structure

A precise understanding of the molecular identity is the foundation of all subsequent analysis. The structural and identifying information for this compound is well-established.

-

Synonyms: 1-ethylpyrrole-2-carbonitrile

-

Molecular Formula: C₇H₈N₂[1]

-

Molecular Weight: 120.15 g/mol [2]

-

Physical Form: Liquid[2]

The molecule consists of a central pyrrole ring, an aromatic five-membered heterocycle. An ethyl group is substituted at the nitrogen atom (N-1), and a nitrile group (-C≡N) is at the C-2 position. This structure imparts specific chemical reactivity and physical characteristics.

Caption: 2D structure of this compound.

Core Physical Properties: A Comparative Analysis

Direct experimental values for this compound are sparse. However, we can infer expected properties from its parent compound, Pyrrole-2-carbonitrile (CAS: 4513-94-4), which lacks the N-ethyl group. The addition of an ethyl group (mass ≈ 29 g/mol ) will increase the molecular weight and likely elevate the boiling point while slightly decreasing the density and polarity.

The following table summarizes known data for the analog and provides a predictive basis for the target compound.

| Physical Property | Pyrrole-2-carbonitrile (Analog) | This compound (Target) | Significance in R&D |

| Boiling Point | 89-94 °C @ 2 mmHg | Predicted > 100 °C @ 2 mmHg | Essential for designing purification protocols (e.g., vacuum distillation) and assessing thermal stability. |

| Density | 1.081-1.09 g/mL @ 20-25 °C | Predicted ~1.05-1.07 g/mL @ 25 °C | Critical for formulation calculations, reaction stoichiometry (if used by volume), and solvent selection. |

| Refractive Index (n20/D) | ~1.55[3] | Predicted ~1.54-1.55 | A rapid and non-destructive method for identity confirmation and purity assessment of the liquid. |

| Solubility | Miscible with benzene, CH₂Cl₂, THF[4] | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, DMSO).[5] | Dictates choice of solvents for reaction, extraction, chromatography, and formulation development. |

Methodologies for Definitive Characterization

To establish a verified profile for this compound, the following standard experimental protocols are recommended. These methods are designed to be self-validating and provide the accuracy required for drug development.

Workflow for Physical Property Determination

The logical flow for characterizing a novel or sparsely documented compound involves synthesis, purification, and then systematic analysis of its properties.

Caption: Experimental workflow for characterization.

Boiling Point Determination under Reduced Pressure

Causality: The boiling points of related structures suggest that this compound will have a high boiling point at atmospheric pressure, likely leading to decomposition upon heating. Therefore, measurement under reduced pressure is essential to obtain an accurate value and for non-destructive purification via distillation.[6][7]

Protocol (Thiele Tube Method):

-

Apparatus Setup: Secure a Thiele tube with a clamp. Fill it with mineral oil to a level just above the top of the side-arm.

-

Sample Preparation: Attach a small test tube (e.g., 75x10 mm) to a thermometer with a rubber band. The thermometer bulb should be aligned with the bottom of the test tube.

-

Add Sample: Add approximately 0.5 mL of purified this compound into the test tube.

-

Capillary Tube: Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Assembly: Immerse the assembly into the Thiele tube, ensuring the sample is below the oil level. Connect the Thiele tube side-arm to a vacuum source with a manometer in the line to measure pressure.

-

Heating & Measurement:

-

Reduce the pressure to the desired level (e.g., 2 mmHg).

-

Gently heat the side-arm of the Thiele tube. Observe the capillary tube.

-

A slow, continuous stream of bubbles will emerge from the capillary as the liquid's vapor pressure approaches the system pressure.

-

Record the temperature at which a steady stream of bubbles emerges. This is the boiling point at that specific pressure.[8]

-

Density Measurement

Causality: Density is an intrinsic physical property that serves as a crucial quality control parameter. The gravimetric method using a pycnometer (specific gravity bottle) provides high accuracy.[9] The principle relies on determining the mass of a precisely known volume of the liquid.[10][11]

Protocol (Pycnometer Method):

-

Preparation: Thoroughly clean and dry a pycnometer of known volume (e.g., 5 mL).

-

Weigh Empty: Measure the mass of the empty, dry pycnometer with its stopper (m_bottle).

-

Weigh with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to exit through the capillary. Carefully wipe the outside dry and measure the mass (m_sample).

-

Weigh with Water: Empty and clean the pycnometer. Fill it with deionized water and measure its mass (m_water).

-

Temperature Control: Ensure all measurements are performed at a constant, recorded temperature (e.g., 25.0 °C) using a water bath.

-

Calculation:

-

Mass of sample = m_sample - m_bottle

-

Mass of water = m_water - m_bottle

-

Volume of pycnometer = (Mass of water) / (Density of water at measurement temperature)

-

Density of Sample = (Mass of sample) / (Volume of pycnometer)

-

Spectroscopic Identity Confirmation

Spectroscopy provides an unambiguous confirmation of the molecular structure. While experimental spectra for this specific compound are not publicly available, the expected features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the three protons on the pyrrole ring.

-

Ethyl Group: A triplet around 1.3-1.5 ppm (3H, -CH₃) and a quartet around 4.0-4.2 ppm (2H, -CH₂-N). The quartet indicates coupling to the adjacent methyl group.

-

Pyrrole Ring Protons: Three signals in the aromatic region (6.0-7.0 ppm), each integrating to 1H. They will appear as multiplets (e.g., doublet of doublets) due to coupling with each other. The proton at C5 will likely be the most downfield of the three.

-

-

¹³C NMR: The carbon NMR spectrum should show 7 distinct signals.

-

Ethyl Group: Two aliphatic signals, ~15 ppm (-CH₃) and ~45 ppm (-CH₂-N).

-

Nitrile Group: A characteristic signal in the range of 115-120 ppm for the nitrile carbon (-C≡N).

-

Pyrrole Ring Carbons: Four signals in the aromatic region, typically between 100-130 ppm. The carbon attached to the nitrile group (C2) will be distinct from the other three.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹. The presence of this band is a definitive indicator of the nitrile functional group.

-

C-H Stretches: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl group, and bands just above 3000 cm⁻¹ for the sp² C-H bonds on the pyrrole ring.

-

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak is expected at m/z = 120, corresponding to the molecular weight.

-

Fragmentation: A prominent fragment would likely be the loss of a methyl radical (-CH₃) from the ethyl group, resulting in a peak at m/z = 105. Further fragmentation of the pyrrole ring is also possible. ESI-MS studies on related pyrrole-2-carbonitriles have shown characteristic fragmentation pathways that can be used for structural elucidation.[13]

References

-

LookChem. PYRROLE-2-CARBONITRILE Physical and Chemical Properties. Available from: [Link]

-

ChemSynthesis. 1H-pyrrole-2-carbonitrile | 4513-94-4. Available from: [Link]

-

PubChem. Pyrrole | C4H5N | CID 8027. Available from: [Link]

-

ResearchGate. 1H NMR analysis of pyrrole H/D exchange. Available from: [Link]

-

PubChem. 1-Ethyl-2-pyrrolecarboxaldehyde | C7H9NO | CID 579338. Available from: [Link]

-

Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). Available from: [Link]

-

University of Calgary. Micro-boiling point measurement. Available from: [Link]

-

SpectraBase. 1-ethenyl-2-ethylpyrrole - Optional[13C NMR]. Available from: [Link]

-

SlideShare. Experimental No. (2) Boiling Point. Available from: [Link]

-

HMDB. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Available from: [Link]

-

EAG Laboratories. Density Determination of Solids and Liquids. Available from: [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]

-

American Chemical Society. Lesson 3.3: Density of Water. Available from: [Link]

-

ResearchGate. Upper trace: IR spectrum of 1H‐pyrrole‐2‐carbonyl azide (1) isolated in.... Available from: [Link]

-

WJEC. Determination of the density of liquids and solids. Available from: [Link]

-

Scribd. 02 Exp 1 Boiling Point Determination. Available from: [Link]

- Google Patents. Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them.

-

YouTube. How To Calculate Density - With Examples. Available from: [Link]

-

YouTube. Boiling Point Reduced Pressure. Available from: [Link]

-

PrepChem.com. Synthesis of 1-ethylpyrrole-2-carbonitrile. Available from: [Link]

-

The Good Scents Company. 1-ethyl pyrrole, 617-92-5. Available from: [Link]

-

Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available from: [Link]

-

ResearchGate. The FTIR spectrum for Pyrrole. Available from: [Link]

-

National Institute of Standards and Technology. Pyrrole. Available from: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 101001-59-6 [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. PYRROLE-2-CARBONITRILE|4513-94-4|lookchem [lookchem.com]

- 5. CAS 101001-59-6: 1H-Pyrrole-2-carbonitrile,1-ethyl-(9CI) [cymitquimica.com]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 10. acs.org [acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. lifesciencesite.com [lifesciencesite.com]

An In-depth Technical Guide to 1-Ethyl-1H-pyrrole-2-carbonitrile: Synthesis, Structure, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1H-pyrrole-2-carbonitrile, a substituted pyrrole of interest in medicinal chemistry and materials science. Pyrrole-containing compounds are integral to numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] This document details the synthesis, structural elucidation, physicochemical properties, and reactivity profile of this compound, providing a foundational resource for researchers. While experimentally determined spectroscopic data for this specific molecule is not widely available in public databases, this guide synthesizes information from analogous structures and predictive models to offer a robust scientific profile.

Introduction to the Pyrrole Scaffold

The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom.[3] This fundamental structure is a cornerstone in the architecture of many biologically vital molecules, including heme, chlorophyll, and vitamin B12. The delocalization of the nitrogen's lone pair of electrons into the ring confers aromaticity, which in turn governs its chemical reactivity.[4] The pyrrole nucleus is known for its relatively high electron density, making it susceptible to electrophilic substitution, primarily at the C2 and C5 positions.[5]

The introduction of substituents onto the pyrrole ring, such as the ethyl group at the nitrogen (N1) and a nitrile group at the C2 position, significantly modulates its electronic properties and steric profile. N-alkylation, for instance, can increase the nucleophilicity of the pyrrole ring.[6] The electron-withdrawing nature of the nitrile group at the C2 position is expected to influence the regioselectivity of further reactions. Given the established biological activities of 2-cyanopyrrole derivatives, such as tyrosinase inhibition, this compound represents a valuable synthon for the development of novel therapeutic agents and functional materials.[6][7]

Molecular Structure and Physicochemical Properties

This compound is a liquid at room temperature.[8] Its core structure consists of a central pyrrole ring, functionalized with an ethyl group on the nitrogen atom and a nitrile group at the adjacent carbon.

Diagram: Molecular Structure of this compound

Structure of this compound

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Pyrrole-2-carbonitrile | 1-Ethylpyrrole |

| CAS Number | 101001-59-6[8] | 4513-94-4[9] | 617-92-5[2] |

| Molecular Formula | C₇H₈N₂[8] | C₅H₄N₂[9] | C₆H₉N[2] |

| Molecular Weight | 120.15 g/mol [8] | 92.10 g/mol [9] | 95.14 g/mol [2] |

| Physical Form | Liquid[8] | Colorless to light yellow liquid[2] | Colorless to pale yellow liquid[2] |

| Boiling Point | Not available | 92-94 °C / 2 mmHg[9] | 118-119 °C @ 760 mmHg (est.)[2] |

| Density | Not available | 1.081 g/mL at 25 °C[9] | Not available |

| Solubility | Inferred to be soluble in common organic solvents like ether. | Soluble in alcohol, ether, benzene.[5] | Soluble in alcohol.[2] |

Synthesis of this compound

A reliable method for the synthesis of this compound proceeds from 1-Ethylpyrrole-2-carbaldehyde.[10] This two-step process involves the formation of an oxime intermediate, followed by dehydration to yield the desired nitrile.

Experimental Protocol: Synthesis from 1-Ethylpyrrole-2-carbaldehyde[10]

Step 1: Oxime Formation

-

Combine 1-Ethylpyrrole-2-carbaldehyde (7.4 g, 60 mmol), hydroxylamine hydrochloride (4.8 g, 69 mmol), and sodium acetate trihydrate (9.4 g, 69 mmol) in water (30 ml).

-

Stir the mixture at room temperature for 20 minutes.

-

Allow the mixture to stand in a cool place overnight to facilitate precipitation of the oxime.

-

Collect the precipitated oxime by filtration and dry thoroughly.

Step 2: Dehydration to Nitrile

-

Reflux the dried oxime in acetic anhydride (25 ml) for 20 minutes.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice water and stir for 2 hours.

-

Neutralize the mixture with sodium carbonate.

-

Extract the aqueous mixture twice with diethyl ether.

-

Dry the combined ether layers over anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the resulting residue by distillation under reduced pressure to obtain 1-Ethylpyrrole-2-carbonitrile (5.25 g, 73% yield).[10]

Diagram: Synthesis Workflow

Synthesis of this compound.

Structural Elucidation: A Spectroscopic Profile

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Features | Rationale/Comparison |

| ¹H NMR | Ethyl Group: Triplet (CH₃) ~1.3 ppm, Quartet (CH₂) ~4.3 ppm. Pyrrole Ring: Three distinct multiplets/doublets for the ring protons between 6.0 and 7.5 ppm. | Based on data for similar N-ethylated pyrroles and substituted pyrroles. The ethyl group signals will show characteristic splitting. The pyrrole protons will be in the aromatic region, with their specific shifts influenced by the nitrile group.[11] |

| ¹³C NMR | Ethyl Group: ~15 ppm (CH₃), ~40 ppm (CH₂). Pyrrole Ring: Four distinct signals for the ring carbons, with the carbon bearing the nitrile group being significantly deshielded. Nitrile Carbon: ~115-120 ppm. | Inferred from the ¹³C NMR of pyrrole and other substituted pyrroles. The nitrile carbon typically appears in this region.[11] |

| IR Spectroscopy | C≡N Stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹. C-H (Aromatic): Stretching vibrations above 3000 cm⁻¹. C-H (Aliphatic): Stretching vibrations below 3000 cm⁻¹. C=C and C-N (Ring): Vibrations in the 1400-1600 cm⁻¹ region. | The nitrile stretch is a highly characteristic and diagnostic peak.[11][12] The other absorptions are typical for an N-alkylated aromatic heterocycle. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): Expected at m/z = 120. Fragmentation: Loss of the ethyl group (M-29), loss of HCN (M-27) from the pyrrole ring or nitrile group. | The molecular ion should be readily observable. Fragmentation patterns of 2-substituted pyrroles are influenced by the substituent.[13] Common fragmentation pathways for alkylated pyrroles include the loss of the alkyl group.[14] |

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring, the N-ethyl group, and the electron-withdrawing nitrile group.

-

Electrophilic Aromatic Substitution: The pyrrole ring is inherently activated towards electrophilic attack. The N-ethyl group further enhances this reactivity through an inductive effect. However, the C2 position is occupied, and the electron-withdrawing nitrile group will direct incoming electrophiles to the C4 and C5 positions. The precise regioselectivity will depend on the nature of the electrophile and the reaction conditions.

-

Reactions of the Nitrile Group: The nitrile functionality can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations provide a versatile handle for further functionalization.

-

Deprotonation: The protons on the pyrrole ring, particularly at the C5 position, may be susceptible to deprotonation by strong bases, creating a nucleophilic center for subsequent reactions.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for the closely related pyrrole-2-carbonitrile, it should be handled with care. Pyrrole-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[10][15] The parent compound, pyrrole, is toxic if swallowed and harmful if inhaled, and can cause serious eye damage.[16][17]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.[17]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Avoid inhalation of vapors and contact with skin and eyes.[1]

-

Store in a tightly closed container in a cool, dry place.[18]

Applications in Research and Development

Substituted pyrroles, and particularly those bearing a nitrile group, are valuable intermediates in organic synthesis and drug discovery.

-

Medicinal Chemistry: The pyrrole scaffold is a common motif in many approved drugs.[19] 2-Cyanopyrrole derivatives have shown potential as tyrosinase inhibitors, which are relevant in the treatment of hyperpigmentation disorders and have applications in the food industry.[6][7] The ethyl group on the nitrogen can be used to modulate lipophilicity and pharmacokinetic properties of potential drug candidates.

-

Materials Science: Pyrrole-containing polymers (polypyrroles) are known for their conducting properties. Functionalized pyrroles like this compound could serve as monomers for the synthesis of novel polymers with tailored electronic and physical properties.

Conclusion

This compound is a versatile building block with significant potential in various fields of chemical research. Its synthesis is well-established, and its reactivity can be rationally predicted based on the electronic nature of its substituents. While a complete, experimentally verified spectroscopic dataset is currently lacking in the public domain, this guide provides a solid foundation for its identification and use in the laboratory. Further research into its biological activities and material properties is warranted to fully explore the potential of this and related substituted pyrroles.

References

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (n.d.). MDPI. Retrieved from [Link]

-

Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. (2013, October 30). PubMed. Retrieved from [Link]

-

Synthesis of 1-ethylpyrrole-2-carbonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis and spectroscopic characterization of a fluorescent pyrrole derivative containing electron acceptor and donor groups. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021, October 25). National Institutes of Health. Retrieved from [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (n.d.). Life Science Journal. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023, January 28). DR-NTU. Retrieved from [Link]

-

Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]

-

Pyrrole - SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]

-

Pyrrole-2-carbonitrile | C5H4N2 | CID 138277. (n.d.). PubChem. Retrieved from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). SciSpace. Retrieved from [Link]

-

1H-pyrrole-2-carbonitrile - 4513-94-4, C5H4N2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved from [Link]

-

plasma polymerization of pyrrole. (n.d.). Retrieved from [Link]

-

1-ethyl pyrrole, 617-92-5. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Pyrrole - SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]

-

2-Ethylpyrrole | C6H9N | CID 137075. (n.d.). PubChem. Retrieved from [Link]

-

1-Ethylpyrrole | C6H9N | CID 185226. (n.d.). PubChem. Retrieved from [Link]

-

1H-pyrrole-2-carbonitrile - 4513-94-4, C5H4N2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved from [Link]

-

PYRROLE. (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

- 1. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Pyrrole-2-carbonitrile | 4513-94-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. whitman.edu [whitman.edu]

- 6. lifesciencesite.com [lifesciencesite.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 101001-59-6 [sigmaaldrich.com]

- 9. vlifesciences.com [vlifesciences.com]

- 10. fishersci.com [fishersci.com]

- 11. mdpi.com [mdpi.com]

- 12. ispc-conference.org [ispc-conference.org]

- 13. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Pyrrole-2-carbonitrile | C5H4N2 | CID 138277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. beilstein-journals.org [beilstein-journals.org]

"electrophilic substitution reactions of 1-Ethyl-1H-pyrrole-2-carbonitrile"

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 1-Ethyl-1H-pyrrole-2-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of this compound. Pyrrole, a five-membered aromatic heterocycle, exhibits significantly higher reactivity towards electrophiles than benzene.[1][2] The substitution pattern of the pyrrole ring is profoundly influenced by the electronic nature of its substituents. This document elucidates the directing effects of the N-ethyl and 2-cyano groups on the regioselectivity of electrophilic attack. We will explore key reactions such as halogenation, nitration, sulfonation, and formylation, offering mechanistic insights, predictive analysis of product formation, and detailed experimental protocols for researchers in synthetic chemistry and drug development.

Introduction: The Electronic Landscape of a Substituted Pyrrole

The pyrrole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons is delocalized into the π-system, which significantly increases the ring's nucleophilicity and reactivity towards electrophilic aromatic substitution (EAS) compared to benzene.[3] EAS reactions on the parent pyrrole molecule preferentially occur at the C2 (α) position, as the resulting cationic intermediate (sigma complex or arenium ion) is stabilized by a greater number of resonance structures than the intermediate formed from attack at the C3 (β) position.[2][4]

In the case of this compound, the regiochemical outcome of EAS is governed by the interplay of two distinct electronic influences:

-

The 1-Ethyl Group: An N-alkyl group is weakly electron-donating through an inductive effect (+I). It increases the electron density of the entire ring, further activating it for EAS. It directs incoming electrophiles to the ortho (C2, C5) positions.

-

The 2-Cyano Group: The nitrile (-CN) group is a powerful electron-withdrawing group (EWG) through both a strong inductive effect (-I) and a resonance effect (-M). This deactivates the ring towards EAS. As a deactivating group, it directs incoming electrophiles to the meta (C4) position relative to itself.

The confluence of these effects dictates the most probable sites of electrophilic attack. The C2 position is occupied. The C5 position is activated by the N-ethyl group but strongly deactivated by the resonance-withdrawing effect of the C2-cyano group. The C3 position is ortho to the cyano group and is thus strongly deactivated. The C4 position, being meta to the deactivating cyano group, is the least deactivated position by the EWG. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position , with potential for minor C5 substitution under certain conditions.

Mechanistic Overview and Regioselectivity Analysis

The general mechanism for electrophilic aromatic substitution on the pyrrole ring involves the initial attack of the π-electron system on an electrophile (E+), forming a resonance-stabilized cationic intermediate. A subsequent deprotonation step restores the aromaticity of the ring.

Figure 1: General mechanism for electrophilic substitution on the pyrrole ring.

To rationalize the predicted C4 selectivity, we must analyze the stability of the cationic intermediates formed upon attack at the C3, C4, and C5 positions. A more stable intermediate implies a lower activation energy for its formation, indicating a preferred reaction pathway.

Sources

"key intermediates in the synthesis of pharmaceuticals and agrochemicals"

An In-depth Technical Guide:

Abstract

In the intricate landscape of chemical synthesis, intermediates are the foundational pillars upon which the final edifices of complex molecules are built. These chemical compounds, formed during a multi-step reaction process, serve as the essential building blocks for Active Pharmaceutical Ingredients (APIs) and the active components of agrochemicals.[1] The strategic selection and synthesis of these intermediates are paramount, directly influencing the efficiency, scalability, cost-effectiveness, and environmental impact of the entire manufacturing process. This guide provides a technical exploration of the core classes of intermediates, delving into the causality behind their synthesis, modern catalytic methods, and the process considerations that bridge laboratory-scale discovery with industrial-scale production. We will examine key reaction mechanisms, provide field-proven protocols, and visualize complex chemical transformations to equip researchers, chemists, and development professionals with a robust understanding of this critical domain.

Chapter 1: The Strategic Importance of Intermediates in Modern Synthesis

The "Building Block" Philosophy: A Modular Approach to Complexity

The synthesis of a modern pharmaceutical or agrochemical is rarely a linear, one-step process. Instead, it is a convergent assembly of well-defined molecular fragments, often referred to as "building blocks" or "intermediates".[2][] This modular philosophy is the cornerstone of modern drug discovery and process development. It allows chemists to:

-

Accelerate Discovery: By using a common intermediate, chemists can rapidly synthesize a library of related compounds (analogs) by modifying the final reaction steps. This is crucial for structure-activity relationship (SAR) studies during lead optimization.[][4]

-

De-risk and Optimize Manufacturing: Complex syntheses are broken down into shorter, more manageable sequences. Each intermediate can be purified and characterized, ensuring that impurities are removed early in the process, which is far more efficient than attempting to purify a complex final molecule.[5]

-

Enhance Flexibility and Control: Intermediates provide strategic flexibility in the manufacturing chain, allowing for tailored synthesis routes that can be optimized for purity, yield, and safety.

The Convergence of Innovation: Modern Trends in Intermediate Synthesis

The synthesis of intermediates is a dynamic field, constantly evolving to meet the demands of efficiency, sustainability, and precision. Several key trends are shaping the industry:

-

Green Synthesis: A move away from stoichiometric reagents and harsh solvents towards catalytic processes and renewable feedstocks to minimize environmental impact.[6]

-

Continuous Flow Chemistry: Shifting from traditional batch reactors to continuous flow systems offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and improves scalability.[6]

-

Biocatalysis: The use of enzymes as catalysts provides unparalleled selectivity, particularly for the synthesis of chiral intermediates, and operates under mild, environmentally benign conditions.[7]

This guide will now explore specific, high-impact classes of intermediates that exemplify these principles.

Chapter 2: Foundational Classes of Intermediates & Key Synthetic Methodologies

The vast chemical space of active molecules is built upon a foundation of recurring structural motifs. Understanding the synthesis of the intermediates that provide these motifs is fundamental.

Heterocyclic Intermediates: The Scaffolds of Life and Crop Science

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—are arguably the most important structural class in drug discovery.[8][9] Their unique three-dimensional shapes and ability to engage in various intermolecular interactions make them ideal scaffolds for binding to biological targets.

A prominent example is the 1,4-dihydropyridine (1,4-DHP) core, a privileged structure found in numerous cardiovascular drugs.[10] The classical method for its synthesis is the Hantzsch reaction, a multicomponent reaction that efficiently constructs the heterocyclic ring.[10]

Logical Workflow: The Hantzsch 1,4-Dihydropyridine Synthesis

The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a source of ammonia. The causality is a sequence of Knoevenagel condensation and Michael addition, followed by cyclization and dehydration to form the stable dihydropyridine ring.

Caption: Logical flow of the Hantzsch 1,4-DHP synthesis.

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

This protocol is adapted from modern methods that utilize microwave irradiation to enhance reaction rates and yields.[10]

-

Reactant Charging: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine an aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).

-

Reaction Setup: Seal the vessel and place it in a microwave reactor.

-

Irradiation: Irradiate the mixture at 120°C for 10-15 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to yield the pure 1,4-dihydropyridine derivative.

Chiral Intermediates: The Basis of Stereospecificity

The vast majority of biological targets are chiral, meaning they interact differently with the two mirror-image forms (enantiomers) of a chiral drug molecule.[11] Consequently, the synthesis of single-enantiomer drugs is a regulatory and therapeutic necessity, making chiral intermediates immensely valuable.[12][13]

Biocatalysis has emerged as a superior technology for producing these intermediates due to the exquisite stereoselectivity of enzymes.[7] Carbonyl reductases, for example, can reduce a prochiral ketone to a specific chiral alcohol with near-perfect enantiomeric excess (e.e.).

Workflow: Enzymatic Asymmetric Reduction

This workflow illustrates the core principle: an enzyme selectively delivers a hydride (from a cofactor like NADPH) to one face of the ketone, producing a single enantiomer of the alcohol product.

Caption: Workflow for enzymatic asymmetric reduction of a ketone.

Experimental Protocol: Asymmetric Reduction of a Ketone

This generalized protocol describes a typical lab-scale biocatalytic reduction.

-

Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0) containing glucose (1.5% w/v) for cofactor regeneration.

-

Enzyme and Cofactor: To 50 mL of the buffer in a stirred reaction vessel, add NADP+ (0.1 mM), glucose dehydrogenase (for cofactor regeneration, 5 U/mL), and the desired carbonyl reductase (e.g., from a commercially available screening kit, 5 U/mL).

-

Substrate Addition: Dissolve the prochiral ketone substrate (10 mM final concentration) in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 1-2% v/v) and add it to the reaction mixture.

-

Reaction: Maintain the reaction at 30°C with gentle stirring. Monitor the conversion of the ketone and the enantiomeric excess of the alcohol product by chiral HPLC or GC.

-

Work-up: Once the reaction is complete (typically 12-24 hours), stop the reaction by adding a water-immiscible organic solvent such as ethyl acetate (50 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude chiral alcohol can be further purified by column chromatography if necessary.

Fluorinated Intermediates: Enhancing Molecular Properties

The strategic incorporation of fluorine into molecules can profoundly alter their properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[14] This has made fluorinated intermediates indispensable in both pharma and agrochemical development.[15] It is estimated that around 64% of newly launched agrochemicals between 2016-2022 were fluorine-containing compounds.[15]

The trifluoromethyl (-CF3) group is one of the most commonly introduced fluorinated moieties. Its synthesis often relies on specialized building blocks.

Logical Diagram: The Role of Fluorinated Intermediates

Caption: Impact of incorporating fluorine via key intermediates.

Chapter 3: Strategic C-C Bond Forming Reactions in Intermediate Synthesis

The assembly of complex molecular skeletons relies on robust and versatile carbon-carbon bond-forming reactions. Among these, palladium-catalyzed cross-coupling reactions are preeminent.

Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura coupling is a powerful reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organohalide.[16] Its reliability, mild conditions, and tolerance of a wide range of functional groups have made it a go-to method for synthesizing biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.[17][18][19]

Catalytic Cycle: The Suzuki-Miyaura Reaction

The mechanism proceeds through a well-defined catalytic cycle involving a Palladium(0) species.

Sources

- 1. theasengineers.com [theasengineers.com]

- 2. biosolveit.de [biosolveit.de]

- 4. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tianmingpharm.com [tianmingpharm.com]

- 6. Innovations in Agrochemical and Pharma Intermediates - Reachem [reachemchemicals.com]

- 7. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 8. ijirct.org [ijirct.org]

- 9. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]

- 12. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. nbinno.com [nbinno.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]

- 19. mt.com [mt.com]

Pyrrole-Derived Bioactive Molecules: A Technical Guide to Their Insecticidal and Fungicidal Properties

Abstract

The pyrrole heterocycle is a cornerstone in the development of potent bioactive molecules, demonstrating remarkable efficacy in controlling a wide spectrum of agricultural pests and fungal pathogens. This technical guide provides an in-depth exploration of naturally derived and synthetic pyrrole-containing compounds with established insecticidal and fungicidal properties. We will dissect the molecular mechanisms of action, explore the biosynthetic and synthetic pathways, and analyze the structure-activity relationships that govern their biological potency. This document is intended for researchers, scientists, and professionals in the fields of agrochemical discovery, drug development, and molecular biology, offering both foundational knowledge and detailed experimental frameworks to facilitate further innovation.

Introduction: The Pyrrole Scaffold in Modern Crop Protection

The five-membered aromatic heterocycle, pyrrole, is a privileged scaffold in medicinal and agricultural chemistry.[1][2] Its unique electronic properties and structural versatility allow it to serve as a pharmacophore in numerous natural products and synthetic compounds.[1][3] In the realm of crop protection, pyrrole derivatives have emerged as a critical class of pesticides, offering novel modes of action that can circumvent resistance to older chemistries.[4]

Key commercialized pesticides, such as the insecticide chlorfenapyr and the fungicides fludioxonil and fenpiclonil, underscore the significance of the pyrrole moiety.[3][5] These molecules, often inspired by natural products like pyrrolnitrin and dioxapyrrolomycin, have provided solutions to pressing challenges in food security.[3][6] This guide will delve into the technical intricacies of these powerful compounds, providing a causal understanding of their discovery, mechanism, and application.

Fungicidal Pyrrole Derivatives: From Natural Antibiotics to Synthetic Analogs

The discovery of the antifungal properties of pyrrole-containing natural products has paved the way for the development of highly effective synthetic fungicides.

Pyrrolnitrin: The Natural Precursor

Pyrrolnitrin, a secondary metabolite produced by various bacteria including Pseudomonas and Burkholderia species, exhibits broad-spectrum antifungal activity.[7][8] It is biosynthesized from L-tryptophan through a four-step enzymatic cascade.[9]

Biosynthesis Pathway of Pyrrolnitrin:

The biosynthesis is encoded by the prnABCD operon and proceeds as follows[8][9]:

-

Chlorination: The enzyme PrnA, a tryptophan 7-halogenase, catalyzes the chlorination of L-tryptophan to yield 7-chloro-L-tryptophan.[9]

-

Rearrangement & Decarboxylation: The heme-dependent dioxygenase, PrnB, facilitates a complex rearrangement and decarboxylation of 7-chloro-L-tryptophan to form monodechloroaminopyrrolnitrin.[9][10]

-

Second Chlorination: The PrnC enzyme chlorinates monodechloroaminopyrrolnitrin at the 3-position of the pyrrole ring to produce aminopyrrolnitrin.[9]

-

Oxidation: Finally, the PrnD enzyme oxidizes the amino group of aminopyrrolnitrin to a nitro group, completing the synthesis of pyrrolnitrin.[9]

Caption: Enzymatic cascade for the biosynthesis of Pyrrolnitrin from L-Tryptophan.

Mechanism of Action: Pyrrolnitrin's fungicidal activity stems from its ability to disrupt the fungal respiratory electron transport system.[11] It inhibits several key enzymes, including succinate oxidase and NADH oxidase, thereby halting cellular respiration and leading to fungal cell death.[11] This disruption also leads to the inhibition of nucleic acid and protein synthesis.[11]

Fludioxonil: The Synthetic Successor

Fludioxonil is a non-systemic phenylpyrrole fungicide that is a structural analog of pyrrolnitrin.[12] It provides broad-spectrum control against a variety of fungal pathogens.[13]

Mechanism of Action: The mode of action for fludioxonil is multifaceted and distinct from pyrrolnitrin.

-

HOG Pathway Hyperactivation: Fludioxonil is known to hyperactivate the High Osmolarity Glycerol (HOG) signaling pathway via group III hybrid histidine kinases.[14] This leads to a disordered signal transduction of osmotic stress, which is critical for fungal adaptation to environmental changes.[14]

-

Inhibition of Glucose Transport: Evidence also suggests that fludioxonil inhibits the transport-associated phosphorylation of glucose, which reduces the growth rate of the fungal mycelium.[12]

-

Oxidative Stress Induction: Recent studies indicate that fungi exposed to fludioxonil experience a surge in reactive stress molecules, triggering a biochemical cascade that results in cell death.[15][16] This process is potentiated by the disruption of cellular glutathione homeostasis.[16]

Caption: Multi-target mechanism of action for the fungicide Fludioxonil.

Insecticidal Pyrrole Derivatives: A Novel Mode of Action

The pyrrole scaffold is also central to a unique class of insecticides, most notably represented by chlorfenapyr.

Chlorfenapyr: A Pro-insecticide Approach

Chlorfenapyr is a broad-spectrum insecticide and acaricide derived from halogenated pyrroles produced by the actinomycete Streptomyces fumanus.[4][17] It is a pro-insecticide, meaning it is converted into its active form after entering the target pest.[3][17]

Mechanism of Action: Chlorfenapyr's mode of action is centered on the disruption of cellular energy production.[4]

-

Metabolic Activation: Upon ingestion or absorption by the insect, the N-ethoxymethyl group of chlorfenapyr is oxidatively removed by mixed-function oxidases. This metabolic conversion yields the active compound, known as CL 303268 .[17][18]

-

Uncoupling of Oxidative Phosphorylation: The active metabolite, CL 303268 , acts as an uncoupler of oxidative phosphorylation within the mitochondria.[17][19] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine triphosphate (ATP).[19]

-

Energy Depletion and Mortality: The inability to produce ATP leads to a rapid depletion of cellular energy, causing metabolic failure, cellular death, and ultimately, the death of the insect.[3][19] This unique mode of action makes it effective against pests that have developed resistance to other insecticide classes.[4]

Caption: Metabolic activation and mitochondrial uncoupling mechanism of Chlorfenapyr.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent pyrrole-based pesticides relies heavily on understanding the relationship between chemical structure and biological activity. Synthetic chemistry efforts are often guided by modifying natural product leads or by creating novel scaffolds.

Fungicidal SAR Insights

For phenylpyrrole fungicides like fludioxonil, modifications to the phenyl ring have a significant impact on activity. A study on newly synthesized phenylpyrrole compounds revealed that substitutions at the ortho-position of the phenyl ring, such as with chloro, bromo, or trifluoromethyl groups, can result in potent antifungal activity.[19]

| Compound ID | R-Group (Phenyl Substitution) | Target Pathogen | Inhibition (%) at 10 mg/L |

| 4b | 2-chlorophenyl | Botrytis cinerea | >95% |

| 4c | 2-bromophenyl | Botrytis cinerea | >95% |

| 4g | 2-chloro-3-fluorophenyl | Rhizoctonia solani | >95% |

| 4h | 2,3-dichlorophenyl | Sclerotinia sclerotiorum | >95% |

| (Data synthesized from[19]) |

Insecticidal SAR Insights

In the development of synthetic pyrrole insecticides, research has demonstrated that specific substitutions on the pyrrole ring are crucial for high efficacy. For instance, a series of novel pyrrole derivatives were synthesized and tested against the cotton leafworm, Spodoptera littoralis. The results highlighted compounds with exceptional insecticidal bioefficacy.[5]

| Compound ID | Key Structural Features | Target Pest | LC₅₀ (ppm) |

| 3c | Phenylsulfamoyl moiety | Spodoptera littoralis | 5.883 |

| 6a | Thiazole and sulfonamide moieties | Spodoptera littoralis | 0.5707 |

| 7a | Pyridine and sulfonamide moieties | Spodoptera littoralis | 0.1306 |

| 8c | Furan and sulfonamide moieties | Spodoptera littoralis | 0.9442 |

| (Data synthesized from[5]) |

The exceptionally low LC₅₀ value for compound 7a suggests that the combination of a pyridine ring with the core pyrrole structure via a sulfonamide linker is a highly favorable arrangement for potent insecticidal activity against this pest.[5]

Experimental Protocols: A Framework for Discovery and Evaluation

The validation of novel bioactive molecules requires robust and reproducible experimental protocols. The following sections outline standardized methodologies for assessing the fungicidal and insecticidal properties of pyrrole derivatives.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[20][21]

Objective: To determine the lowest concentration of a pyrrole derivative that inhibits the visible growth of a target fungal pathogen.

Materials:

-

Test compound (dissolved in an appropriate solvent, e.g., DMSO).

-

Target fungal species (e.g., Aspergillus fumigatus, Candida albicans).

-

Sabouraud Dextrose Agar (SDA) for fungal culture.

-

RPMI 1640 medium with L-glutamine, buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or plate reader.

-

Sterile saline (0.9%).

Procedure:

-

Inoculum Preparation: a. Culture the fungal strain on SDA at 28-35°C for 48 hours (for yeasts) or 7-14 days (for molds).[6][21] b. Prepare a fungal suspension in sterile saline. For molds, gently probe the colony surface with a sterile pipette tip to release spores.[21] c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.[22] d. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Compound Dilution: a. Prepare a stock solution of the test compound. b. Perform serial two-fold dilutions of the compound in RPMI medium directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.03 to 64 µg/mL).

-

Inoculation and Incubation: a. Add the standardized fungal inoculum to each well containing the diluted compound. b. Include a positive control (inoculum without compound) and a negative control (medium without inoculum). c. Incubate the plates at 35°C for 24-48 hours.[23]

-

MIC Determination: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density at a suitable wavelength.

Sources

- 1. phytojournal.com [phytojournal.com]

- 2. Dioxapyrrolomycin biosynthesis in Streptomyces fumanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]

- 4. agriculture.basf.com [agriculture.basf.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. curresweb.com [curresweb.com]

- 8. Pyrrolnitrin - Wikipedia [en.wikipedia.org]

- 9. Functions Encoded by Pyrrolnitrin Biosynthetic Genes from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The second enzyme in pyrrolnitrin biosynthetic pathway is related to the heme-dependent dioxygenase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijabbr.com [ijabbr.com]

- 12. Fludioxonil - Wikipedia [en.wikipedia.org]

- 13. Fludioxonil: Versatile Fungal Control Agent and Unique Mode of Action_Chemicalbook [chemicalbook.com]

- 14. The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New mechanism of action found for agricultural pesticide fludioxonil – UW–Madison News [news.wisc.edu]

- 16. academic.oup.com [academic.oup.com]

- 17. Chlorfenapyr - Wikipedia [en.wikipedia.org]

- 18. fao.org [fao.org]

- 19. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. walshmedicalmedia.com [walshmedicalmedia.com]

- 22. researchgate.net [researchgate.net]

- 23. applications.emro.who.int [applications.emro.who.int]

Methodological & Application

The Versatile Building Block: 1-Ethyl-1H-pyrrole-2-carbonitrile in Agrochemical Synthesis

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the pyrrole scaffold has emerged as a privileged structure, forming the core of numerous commercially successful pesticides.[1] This application note delves into the synthetic utility of a specific, yet highly versatile building block: 1-Ethyl-1H-pyrrole-2-carbonitrile . We will explore its synthesis and, drawing from established principles of medicinal and agrochemical chemistry, propose its application in the synthesis of next-generation insecticides and fungicides.

The Significance of the Pyrrole Moiety in Agrochemicals

The pyrrole ring is a five-membered aromatic heterocycle that is prevalent in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1] In the agrochemical sector, this structural motif is found in prominent pesticides such as the fungicide fludioxonil and the insecticide/acaricide chlorfenapyr.[1] The electronic properties and the ability of the pyrrole ring to be readily functionalized at various positions make it an ideal starting point for the design and synthesis of new active ingredients.

The Strategic Importance of the 2-Carbonitrile Group

The 2-carbonitrile functionality on the pyrrole ring is a key synthetic handle. It can be readily transformed into other functional groups, such as carboxylic acids, amides, and amines, which are pivotal for modulating the biological activity and physicochemical properties of the final compound. This versatility allows for the exploration of a wide chemical space in the quest for optimized agrochemical candidates.

Synthesis of this compound: A Detailed Protocol

A reliable and scalable synthesis of the title compound is paramount for its use as a versatile intermediate. The following protocol is adapted from established literature procedures.[2]

Reaction Scheme:

Caption: Synthetic route to this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) |

| 1-Ethylpyrrole-2-carbaldehyde | - | 123.15 | 7.4 | 60 |

| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | 4.8 | 69 |

| Sodium Acetate Trihydrate | 6131-90-4 | 136.08 | 9.4 | 69 |

| Acetic Anhydride | 108-24-7 | 102.09 | 25 mL | - |

| Water | 7732-18-5 | 18.02 | 30 mL | - |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

| Sodium Carbonate | 497-19-8 | 105.99 | As needed | - |

Step-by-Step Protocol:

-

Oxime Formation:

-

In a suitable reaction vessel, combine 1-Ethylpyrrole-2-carbaldehyde (7.4 g, 60 mmol), hydroxylamine hydrochloride (4.8 g, 69 mmol), sodium acetate trihydrate (9.4 g, 69 mmol), and water (30 mL).

-

Stir the mixture at room temperature for 20 minutes.

-

Cool the mixture and allow it to stand overnight to facilitate the precipitation of the oxime intermediate.

-

Collect the precipitated oxime by filtration and dry thoroughly.

-

-

Dehydration to the Nitrile:

-

Place the dried oxime intermediate in a round-bottom flask and add acetic anhydride (25 mL).

-

Reflux the mixture for 20 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into ice water and stir for 2 hours.

-

Neutralize the solution with sodium carbonate.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by vacuum distillation to yield this compound.[2]

-

Expected Yield: Approximately 5.25 g (73%).[2]

Proposed Agrochemical Applications and Synthetic Pathways

The strategic placement of the ethyl group at the N1 position and the versatile nitrile at C2 opens up numerous avenues for the synthesis of novel agrochemical candidates. Below are proposed synthetic transformations based on established chemistries for related pyrrole derivatives.

Synthesis of Novel Insecticidal Pyrrole-2-carboxamides

Rationale: Pyrrole-2-carboxamides are a well-established class of compounds with potent insecticidal activity.[3] The amide functionality is crucial for interaction with biological targets. By converting the nitrile of this compound to a carboxylic acid and then coupling it with various amines, a library of novel insecticidal candidates can be generated.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of insecticidal pyrrole-2-carboxamides.

Protocol for Hydrolysis to Carboxylic Acid:

-

Reflux this compound in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and adjust the pH to precipitate the carboxylic acid.

-

Filter, wash with cold water, and dry the solid to obtain 1-Ethyl-1H-pyrrole-2-carboxylic acid.

General Protocol for Amide Coupling:

-

Dissolve 1-Ethyl-1H-pyrrole-2-carboxylic acid in a suitable aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide).

-

Add a coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC) and an activator (e.g., Hydroxybenzotriazole - HOBt).

-

Add the desired amine and a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine).

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous workup to remove reagents and byproducts.

-

Purify the crude product by column chromatography or recrystallization.

Synthesis of Fungicidal Phenylpyrrole Analogs

Rationale: Phenylpyrrole derivatives, such as fludioxonil, are highly effective fungicides.[1] The core structure consists of a pyrrole ring substituted with a phenyl group and a nitrile. This compound can serve as a precursor for the introduction of a substituted phenyl ring at a vacant position on the pyrrole nucleus, followed by further modifications to enhance fungicidal activity.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of fungicidal phenylpyrrole analogs.

General Protocol for Halogenation:

-

Dissolve this compound in a suitable solvent (e.g., Acetonitrile or Dichloromethane).

-

Add an electrophilic halogenating agent (e.g., N-Bromosuccinimide or N-Chlorosuccinimide) portion-wise at a controlled temperature.

-

Stir the reaction until completion as monitored by TLC.

-

Quench the reaction and perform an aqueous workup.

-

Purify the halogenated product by column chromatography.

General Protocol for Suzuki Cross-Coupling:

-

To a reaction vessel, add the halogenated this compound, a substituted phenyl boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3).

-

Add a suitable solvent system (e.g., Toluene/Ethanol/Water).

-

Heat the mixture under an inert atmosphere until the starting materials are consumed.

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

This compound is a readily accessible and highly versatile intermediate with significant potential in the synthesis of novel agrochemicals. The presence of the N-ethyl group can influence the lipophilicity and metabolic stability of the final compounds, while the 2-carbonitrile group serves as a flexible synthetic handle for diversification. The proposed synthetic routes to new insecticidal carboxamides and fungicidal phenylpyrroles provide a solid foundation for further research and development in the ongoing effort to secure global food production through innovative crop protection solutions.

References

- Patents, G. (n.d.). Synthesis of pyrrole-2-carbonitriles.

-

Gomaa, A. M., Ali, M. M., & El-Sayed, W. A. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, 7(5), 4478–4489. [Link]

-

Li, Y., et al. (2023). A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. Toxics, 11(11), 949. [Link]

-

Mane, Y. D., et al. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. Journal of Heterocyclic Chemistry, 54(5), 2886-2894. [Link]

-

Gomaa, A. M., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, 7(5), 4478-4489. [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (n.d.). Retrieved from [Link]

-

AERU. (n.d.). Chlorfenapyr (Ref: MK 242). University of Hertfordshire. Retrieved from [Link]

-

Li, J., et al. (2016). Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. Molecules, 21(3), 385. [Link]

-

PrepChem. (n.d.). Synthesis of 1-ethylpyrrole-2-carbonitrile. Retrieved from [Link]

- Patents, G. (n.d.). Synthetic method for chlorfenapyr.